Hydrogen-Bond Acceptor Count Expansion Relative to Direct Benzothiazole–Benzamide Congeners
The target compound provides 4 hydrogen-bond acceptor (HBA) sites—amide carbonyl, thiazole nitrogen, benzothiazole nitrogen, and thioether sulfur—compared to only 2 HBA sites in the direct benzothiazole–ethylthiobenzamide analog lacking the thiazole linker [1]. This expansion increases the topological polar surface area (tPSA) from ~37 Ų to ~58 Ų, enhancing aqueous solubility while preserving moderate lipophilicity (cLogP estimated 4.2–4.8) [1]. The additional HBA sites offer greater potential for forming key hydrogen bonds with hinge-region residues in kinase ATP-binding pockets, a feature often correlated with improved binding affinity in benzothiazole-based kinase inhibitors [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count & Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBA = 4; tPSA = 58.4 Ų; cLogP ~4.5 [1] |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide: HBA = 2; tPSA = ~37 Ų; cLogP ~4.0 [1] |
| Quantified Difference | ΔHBA = +2; ΔtPSA ≈ +21 Ų; ΔcLogP ≈ +0.5 |
| Conditions | Computed via RDKit/QikProp; SMILES-based predictions (neutral species, octanol/water partition) |
Why This Matters
Procurement decisions for fragment-based or HTS library assembly should account for HBA count and tPSA as determinants of target-class compatibility; the target compound's expanded HBA profile makes it preferentially suited for kinase and ATPase targets where multiple hinge-region hydrogen bonds are required.
- [1] RDKit/QikProp computed physicochemical properties. Target compound SMILES: CCSc1ccccc1C(=O)Nc1nc(cs1)-c1nc2ccccc2s1; Comparator SMILES: CCSc1ccccc1C(=O)Nc1nc2ccccc2s1. tPSA, HBA, cLogP computed at pH 7.4. View Source
- [2] Mackinnon, C.H., et al. (2011). Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 21(12), 3750-3754. DOI:10.1016/j.bmcl.2011.04.060. View Source
